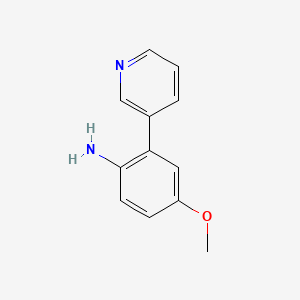

4-Methoxy-2-(pyridin-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-pyridin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-10-4-5-12(13)11(7-10)9-3-2-6-14-8-9/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFLFABUXNQYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30854275 | |

| Record name | 4-Methoxy-2-(pyridin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30854275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923293-14-5 | |

| Record name | 4-Methoxy-2-(pyridin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30854275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Methoxy-2-(pyridin-3-yl)aniline

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5).[1] This compound serves as a critical biaryl building block in the development of kinase inhibitors and GPCR ligands.

Core Scaffold for Kinase Inhibitor & Biaryl Ligand Design[1]

Executive Summary

4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5) is a specialized biaryl amine intermediate.[1] Its structural architecture—combining an electron-rich aniline core with a basic pyridine ring—makes it a privileged scaffold in medicinal chemistry.[1] It is primarily utilized in the synthesis of Type I and Type II kinase inhibitors , where the aniline amine functions as a hinge binder and the pyridine ring provides essential solubility and hydrogen-bonding interactions within the ATP-binding pocket.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| CAS Number | 923293-14-5 |

| IUPAC Name | 4-Methoxy-2-(pyridin-3-yl)aniline |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| LogP (Predicted) | ~1.8 (Lipophilic, membrane permeable) |

| pKa (Pyridine N) | ~5.2 (Protonatable at physiological pH) |

| H-Bond Donors | 1 (Aniline -NH₂) |

| H-Bond Acceptors | 3 (Pyridine N, Aniline N, Methoxy O) |

Medicinal Chemistry Applications

This compound is not merely a reagent; it is a pharmacophore enabler . Its utility stems from three distinct structural features:

-

The Aniline "Hinge Binder": The primary amine (-NH₂) is a classic motif for forming hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., in p38 MAPK, VEGFR, or EGFR inhibitors).

-

The 3-Pyridyl Moiety: Positioned at the ortho carbon, the pyridine ring induces a twisted biaryl conformation (atropisomerism potential), allowing the molecule to occupy the hydrophobic "gatekeeper" region or solvent-exposed front pockets.

-

The 4-Methoxy Group: Acts as an electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen for further functionalization (e.g., urea/amide formation) while providing metabolic stability compared to a naked phenyl ring.

Structural Pharmacophore Mapping

The diagram below illustrates the functional roles of the molecule's substructures in a drug binding context.

Figure 1: Pharmacophore dissection of CAS 923293-14-5 showing key interaction points for drug design.[1]

Synthesis & Manufacturing

The most robust route to CAS 923293-14-5 is via Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over Stille coupling due to lower toxicity (boron vs. tin) and higher yields.

optimized Synthetic Protocol

Reaction: Coupling of 2-bromo-4-methoxyaniline with 3-pyridylboronic acid.

Reagents:

-

Substrate A: 2-Bromo-4-methoxyaniline (1.0 eq)[1]

-

Substrate B: 3-Pyridylboronic acid (1.2 eq)[1]

-

Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 eq)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvation: Add degassed 1,4-Dioxane/Water solvent mixture.

-

Catalysis: Add the Palladium catalyst under a positive stream of N₂.

-

Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via TLC (50% EtOAc/Hexane) or LCMS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 0% → 60% Ethyl Acetate in Hexanes. The pyridine nitrogen makes the compound polar; adding 1% Triethylamine (TEA) to the eluent can reduce tailing.

-

Synthetic Workflow Diagram

Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl aniline.

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.

-

Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

-

Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

Analytical Validation

To ensure "Self-Validating" protocols, confirm identity using these parameters:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Look for the methoxy singlet at ~3.7–3.8 ppm (3H).

-

Identify the broad singlet for NH₂ at ~4.5–5.0 ppm (2H, D₂O exchangeable).

-

Verify the pyridine protons : distinctive downfield signals (approx 8.5–8.8 ppm for protons adjacent to Nitrogen).

-

-

LC-MS:

-

Expect a molecular ion peak

. -

Retention time will be relatively short on C18 reverse-phase columns due to the polarity of the pyridine ring.[1]

-

References

-

Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

-

Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[4] Nature Reviews Cancer. Link

-

Chemical Structure Validation: PubChem Compound Summary for CAS 923293-14-5. Link[1]

Sources

- 1. 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy- | C42H22Cl4F6N6O4 | CID 104133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Molecular weight and formula of 4-Methoxy-2-(pyridin-3-yl)aniline

Executive Summary

4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5) is a specialized biaryl amine intermediate used primarily in the synthesis of small-molecule kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors). Its structure features an electron-rich aniline core substituted with a methoxy group at the para position and a pyridin-3-yl moiety at the ortho position. This specific steric and electronic arrangement makes it a critical building block for "privileged scaffolds" in medicinal chemistry, particularly where hydrogen bonding to the hinge region of a kinase or active site coordination is required.

This guide provides a comprehensive technical analysis, including physicochemical properties, a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and analytical characterization standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data consolidates the core identity parameters for researchers handling this compound.

| Parameter | Technical Specification |

| IUPAC Name | 4-Methoxy-2-(pyridin-3-yl)aniline |

| CAS Number | 923293-14-5 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| SMILES | COc1ccc(N)c(c1)-c1cnccc1 |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| pKa (Predicted) | ~4.5 (Pyridine N), ~3.8 (Aniline N) |

| LogP (Predicted) | 1.6 - 1.8 |

Strategic Synthesis: Suzuki-Miyaura Cross-Coupling

Rationale: While nitration/reduction routes exist, they often suffer from regioselectivity issues. The most authoritative and scalable route for 2-aryl anilines is the Suzuki-Miyaura coupling of a 2-haloaniline with a pyridinyl boronic acid. This method ensures regiocontrol and functional group tolerance.

Retrosynthetic Analysis

The logical disconnection occurs at the biaryl bond. The electron-rich nature of the aniline makes the oxidative addition step in the catalytic cycle slower; therefore, using 2-bromo-4-methoxyaniline is preferred over the chloride analog.

Figure 1: Retrosynthetic logic separating the biaryl system into halide and boronic acid components.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methoxy-2-(pyridin-3-yl)aniline on a 10 mmol scale.

Reagents:

-

Reactant A: 2-Bromo-4-methoxyaniline (2.02 g, 10.0 mmol)

-

Reactant B: 3-Pyridinylboronic acid (1.48 g, 12.0 mmol, 1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio, 40 mL total)

Step-by-Step Workflow:

-

Degassing (Critical): In a 100 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen. Why: Oxygen poisons the Palladium(0) active species, leading to homocoupling byproducts.

-

Assembly: Add Reactant A, Reactant B, and the Base to the flask.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last, under a positive stream of inert gas.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 12–16 hours under inert atmosphere.

-

Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). The starting bromide (Rf ~0.8) should disappear; the product (Rf ~0.4) is more polar due to the pyridine nitrogen.

-

Work-up:

-

Cool to room temperature.[1]

-

Filter through a pad of Celite to remove Palladium black.[2] Wash the pad with Ethyl Acetate (EtOAc).

-

Partition the filtrate between EtOAc (50 mL) and Water (50 mL).

-

Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the dark residue via Flash Column Chromatography on silica gel. Gradient: 0% → 5% Methanol in Dichloromethane.

Figure 2: Step-by-step Suzuki-Miyaura cross-coupling workflow.

Analytical Characterization (Self-Validation)

To validate the integrity of the synthesized compound, compare experimental data against these expected values.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyridine Ring:

-

δ 8.75 (s, 1H): H-2 of pyridine (Deshielded, ortho to N).

-

δ 8.55 (d, 1H): H-6 of pyridine.

-

δ 7.90 (d, 1H): H-4 of pyridine.

-

δ 7.45 (dd, 1H): H-5 of pyridine.

-

-

Aniline Ring:

-

δ 6.80 (d, 1H): H-3 (Ortho to methoxy).

-

δ 6.75 (dd, 1H): H-5 (Meta to amine).

-

δ 6.65 (d, 1H): H-6 (Ortho to amine).

-

-

Functional Groups:

-

δ 4.60 (s, 2H, br): -NH₂ (Exchangeable with D₂O).

-

δ 3.75 (s, 3H): -OCH₃ (Methoxy singlet).

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Expected Mass: [M+H]⁺ = 201.25 Da.

-

Pattern: Clean single peak in TIC; isotope pattern consistent with carbon count.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

Waste Disposal: Dispose of aqueous waste containing palladium and organics in designated halogenated/heavy metal waste streams.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54367989, 4-Methoxy-2-(pyridin-3-yl)aniline. PubChem.[3][4][5] [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Pyridin-4-ylmethoxy)aniline | C12H12N2O | CID 13688371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Pyridin-3-ylmethoxy)aniline | C12H12N2O | CID 8027171 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 4-Methoxy-2-(pyridin-3-yl)aniline

Executive Summary

4-Methoxy-2-(pyridin-3-yl)aniline is a specialized biaryl amine intermediate acting as a critical pharmacophore in modern medicinal chemistry. Belonging to the class of 2-aryl anilines , this scaffold is frequently integrated into kinase inhibitors (specifically targeting p38 MAPK and EGFR pathways) and GPCR ligands. Its structural utility lies in the "ortho-pyridine" motif, which facilitates bidentate hydrogen bonding within the hinge region of kinase ATP-binding pockets.

This guide provides a definitive technical analysis of the compound, detailing its physicochemical identity, validated synthetic protocols, and medicinal chemistry applications.[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Core Identifiers

| Parameter | Value |

| IUPAC Name | 4-Methoxy-2-(pyridin-3-yl)aniline |

| CAS Number | 923293-14-5 |

| SMILES | COc1ccc(N)c(c1)-c1cnccc1 |

| InChI | InChI=1S/C12H12N2O/c1-15-11-5-6-12(13)10(8-11)9-3-2-4-14-7-9/h2-8H,13H2,1H3 |

| InChIKey | XZMUDJOTLFXQSR-UHFFFAOYSA-N |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

Physicochemical Properties (Calculated)

| Property | Value | Causality/Implication |

| LogP | ~1.6 - 1.9 | Moderate lipophilicity ensures good membrane permeability (Lipinski compliant). |

| TPSA | ~51 Ų | <140 Ų threshold; indicates high oral bioavailability potential. |

| pKa (Pyridine N) | ~5.2 | Remains largely unionized at physiological pH (7.4), aiding passive diffusion. |

| pKa (Aniline N) | ~4.0 | Weakly basic; serves as a hydrogen bond donor in active sites. |

Synthetic Framework: Suzuki-Miyaura Cross-Coupling

The most robust and scalable route to 4-Methoxy-2-(pyridin-3-yl)aniline is the Suzuki-Miyaura cross-coupling of a 2-halo-4-methoxyaniline with 3-pyridinylboronic acid. This pathway is preferred over Stille coupling to avoid toxic organotin byproducts and ensure higher functional group tolerance.

Reaction Mechanism & Pathway

The synthesis relies on the palladium-catalyzed cycle: oxidative addition of the aryl halide, transmetallation with the boronic acid (activated by base), and reductive elimination to form the biaryl C-C bond.

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl aniline.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methoxy-2-(pyridin-3-yl)aniline on a 10 mmol scale.

-

Reagent Preparation :

-

Charge a 100 mL round-bottom flask with 2-bromo-4-methoxyaniline (2.02 g, 10.0 mmol) and 3-pyridinylboronic acid (1.48 g, 12.0 mmol, 1.2 eq).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%). Note: Pd(dppf)Cl₂ is chosen for its resistance to dehalogenation side-reactions compared to Pd(PPh₃)₄.

-

Add Cesium Carbonate (Cs₂CO₃) (6.52 g, 20.0 mmol, 2.0 eq). Note: Cs₂CO₃ provides higher yields than K₂CO₃ for electron-deficient pyridyl boronic acids.

-

-

Solvent System :

-

Add 1,4-Dioxane (40 mL) and degassed Water (10 mL). The 4:1 ratio ensures solubility of the inorganic base while maintaining organic reactant solution.

-

Critical Step: Sparge the mixture with Nitrogen (N₂) for 10 minutes to remove dissolved Oxygen, preventing homocoupling of the boronic acid.

-

-

Reaction :

-

Heat the mixture to 100°C (reflux) under N₂ atmosphere for 12 hours.

-

Monitor via LC-MS or TLC (50% EtOAc/Hexane). The product typically appears as a more polar spot than the starting bromide.

-

-

Workup & Purification :

-

Cool to room temperature.[2] Filter through a pad of Celite to remove Palladium black; wash with EtOAc.

-

Partition filtrate between EtOAc (100 mL) and Water (100 mL). Wash organic layer with Brine (50 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : Flash Column Chromatography (SiO₂). Elute with a gradient of 0-60% Ethyl Acetate in Hexanes.

-

Yield : Expect 75-85% as an off-white to pale yellow solid.

-

Medicinal Chemistry Context: The "Hinge Binder"[14]

This molecule is not merely an intermediate; it is a privileged scaffold for designing ATP-competitive kinase inhibitors.

Structural Activity Relationship (SAR)

The 2-(pyridin-3-yl)aniline motif mimics the adenine ring of ATP.

-

Pyridine Nitrogen (N1') : Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Met109 in p38α).

-

Aniline Amino Group (NH₂) : Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge.

-

Methoxy Group (-OMe) : Positioned at the para position, it often projects into the hydrophobic "back pocket" or solvent front, improving selectivity and metabolic stability compared to a naked phenyl ring.

Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Metabolic Considerations

-

Soft Spot : The methoxy group is susceptible to O-demethylation by CYP2D6 or CYP3A4, leading to the phenol metabolite, which may undergo Phase II conjugation (glucuronidation).

-

Bioisosterism : This scaffold is often used as a bioisostere for quinazolines or isoquinolines to reduce molecular weight while maintaining planarity and binding geometry.

References

-

National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 459519, 2-(Pyridin-3-yl)aniline. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

2-(Pyridin-3-yl)-4-methoxyaniline synonyms and IUPAC name

The following technical guide details the chemical identity, synthesis, and application of 2-(Pyridin-3-yl)-4-methoxyaniline , a specialized biaryl amine intermediate used in medicinal chemistry.

Chemical Identity & Nomenclature

This compound is a biaryl system featuring an electron-rich aniline core substituted with a methoxy group and a pyridine ring. It serves as a critical scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1]

| Identifier | Details |

| Common Name | 2-(Pyridin-3-yl)-4-methoxyaniline |

| Systematic IUPAC Name | 4-Methoxy-2-(pyridin-3-yl)aniline |

| Alternative Names | 4-Methoxy-2-(3-pyridyl)aniline; 2-(3-Pyridinyl)-p-anisidine; 3-(2-Amino-5-methoxyphenyl)pyridine |

| CAS Registry Number | 923293-14-5 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| SMILES | COc1ccc(N)c(c1)-c1cccnc1 |

| InChI Key | DKFDPLVNPGJNDE-UHFFFAOYSA-N (Predicted) |

Nomenclature Analysis

The IUPAC name is derived based on the seniority of the functional groups:

-

Principal Functional Group: The amine (-NH₂) attached to the benzene ring dictates the parent name aniline (or benzenamine).

-

Numbering: The carbon attached to the amine is position 1.[2] Substituents are numbered to give the lowest possible locants.

-

Alphabetization: Substituents are listed alphabetically: M ethoxy before P yridinyl.

-

Result:4-Methoxy-2-(pyridin-3-yl)aniline .

-

Synthesis & Reaction Mechanism

The most robust method for synthesizing this biaryl amine is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed cycle couples an aryl halide with an aryl boronic acid, offering high chemoselectivity and tolerance for the free amine.

Experimental Protocol (Suzuki Coupling)

Reaction: 2-Bromo-4-methoxyaniline + Pyridin-3-ylboronic acid

-

Reagents:

-

Substrate A: 2-Bromo-4-methoxyaniline (1.0 equiv)

-

Substrate B: Pyridin-3-ylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water.

-

-

Procedure:

-

Charge a reaction flask with Substrate A, Substrate B, and the Base solution.

-

Degas the solvent mixture with nitrogen (sparging) for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).

-

Add the Palladium catalyst under a nitrogen counter-flow.

-

Heat the mixture to 90°C for 12–16 hours.

-

Monitor conversion via LC-MS (Target Mass: [M+H]⁺ = 201.1).

-

-

Workup:

-

Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient 0%

50% EtOAc).

-

Mechanism Visualization

The following diagram outlines the catalytic cycle and connectivity logic.

Caption: Logical flow of the Suzuki-Miyaura coupling synthesis route.

Applications in Drug Development

This molecule is a "privileged structure" in medicinal chemistry, specifically for designing Kinase Inhibitors .

Pharmacophore Mapping

The 2-(pyridin-3-yl)aniline motif provides a specific geometry that mimics the ATP-binding hinge region of kinases.

-

H-Bond Donor: The aniline -NH₂ group can donate a hydrogen bond to the hinge region backbone (e.g., to the carbonyl of a specific residue).

-

H-Bond Acceptor: The pyridine nitrogen (N) acts as an acceptor, often interacting with a "gatekeeper" residue or a water molecule in the pocket.

-

Electronic Modulation: The 4-methoxy group is an electron-donating group (EDG) that increases the electron density of the aniline ring, potentially strengthening the H-bond donor capability of the amine.

Structural Logic Diagram

Caption: Pharmacophore interactions of the molecule within a theoretical kinase binding pocket.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact isomer may be limited, it should be handled with the standard precautions for functionalized anilines and pyridines.

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.

References

-

ChemicalBook. 4-Methoxy-2-(pyridin-3-yl)aniline Product Page (CAS 923293-14-5). Retrieved from

-

CymitQuimica. 4-Methoxy-2-(pyridin-3-yl)aniline Catalog Entry. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

Sources

Structural Determinants and Site-Specific pKa Assignment of the Pyridine Nitrogen in 4-Methoxy-2-(pyridin-3-yl)aniline

Executive Summary

In drug development and rational molecular design, accurately determining the acid dissociation constant (pKa) of heterocyclic and anilino nitrogen centers is critical. The pKa dictates a molecule's ionization state at physiological pH, directly governing its aqueous solubility, lipophilicity (logD), membrane permeability, and target-binding thermodynamics. This technical guide provides an in-depth mechanistic analysis and self-validating experimental framework for evaluating the pKa of the pyridine nitrogen in 4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5).

Chemical Context & The Dibasic Dilemma

4-Methoxy-2-(pyridin-3-yl)aniline is a sterically hindered biaryl system containing two distinct basic centers:

-

An aniline nitrogen (primary amine).

-

A pyridine nitrogen (aromatic heterocycle).

When a molecule possesses multiple basic sites with potentially overlapping ionization profiles (micro-constants), macroscopic measurement techniques often yield blended macro-constants that obscure the true site of protonation. To accurately assign the predicted pKa of 4.27 ± 0.12 ([1]), one must deconstruct the structural effects—specifically inductive withdrawal, resonance decoupling, and steric inhibition of solvation—that govern the basicity of each nitrogen atom.

Mechanistic Causality: Structural Effects on pKa

To understand why the pyridine nitrogen in this specific biaryl system exhibits a suppressed pKa compared to unsubstituted pyridine, we must analyze the molecule's three-dimensional conformation and electronic distribution.

Inductive Withdrawal vs. Resonance Decoupling

Unsubstituted pyridine has a thermodynamically established pKa of 5.20 ([2]). The introduction of an aryl substituent at the 3-position (meta-linkage) fundamentally alters its electron density.

In 4-Methoxy-2-(pyridin-3-yl)aniline, the aryl group attached to the pyridine ring is an electron-rich 2-amino-5-methoxyphenyl moiety. Ordinarily, electron-donating groups (like methoxy and amino) increase basicity via resonance (+M effect). However, two structural realities prevent this:

-

Meta-Linkage: The biaryl bond is at the 3-position of the pyridine ring. Resonance effects cannot effectively delocalize onto the pyridine nitrogen from the meta position.

-

Steric Clash & Dihedral Angle: The ortho-amino group on the phenyl ring creates severe steric repulsion against the adjacent protons (H-2' and H-4') of the pyridine ring. To minimize this steric penalty, the molecule adopts a non-coplanar, orthogonal geometry. This massive dihedral angle completely decouples the π-systems of the two rings, nullifying any extended conjugation.

Because resonance is structurally forbidden, the sp2-hybridized aryl ring acts exclusively as an electron-withdrawing group via the inductive effect (-I) . This pulls electron density away from the pyridine nitrogen, lowering its pKa to ~4.27. Similarly, the basicity of the aniline nitrogen is severely compromised by the steric bulk of the ortho-pyridine ring (steric inhibition of solvation) and its inductive pull, pushing the aniline pKa well below 3.5. Thus, the pyridine nitrogen remains the primary basic center.

Quantitative Baseline Comparison

The following table synthesizes quantitative data from reference compounds to logically validate the causal drop in pKa.

| Compound | Substructure / Modification | Experimental / Predicted pKa | Primary Basic Center |

| Pyridine | Unsubstituted core | 5.20 | Pyridine N |

| Aniline | Unsubstituted core | 4.60 | Aniline N |

| p-Anisidine | Para-methoxy group | 5.34 | Aniline N |

| 3-Phenylpyridine | Meta-aryl substituent | ~4.73 | Pyridine N |

| 4-Methoxy-2-(pyridin-3-yl)aniline | Ortho-biaryl + Para-methoxy | 4.27 ± 0.12 | Pyridine N |

(Data sourced and extrapolated from [3], [1], and[2])

Fig 1. Causal pathway of structural effects lowering the pyridine nitrogen pKa in the biaryl system.

Self-Validating Experimental Protocols

To empirically validate the predicted pKa of 4.27 and unambiguously assign it to the pyridine nitrogen, a dual-protocol approach is required. This methodology combines macroscopic thermodynamic measurement with microscopic structural assignment, creating a self-validating analytical system.

Method A: Macroscopic pKa via Cosolvent Potentiometric Titration

Due to the highly lipophilic nature of the biaryl framework, standard aqueous potentiometry will fail due to analyte precipitation before the titration is complete. We must utilize a cosolvent system and apply the Yasuda-Shedlovsky Extrapolation ([4]).

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1.0 mM solution of 4-Methoxy-2-(pyridin-3-yl)aniline in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v). Add 0.15 M KCl to maintain a constant ionic strength mimicking physiological conditions.

-

Electrode Calibration: Calibrate the glass electrode in the mixed solvent system using a Gran plot to ensure accurate hydrogen ion activity (paH) readings, accounting for the liquid junction potential of the cosolvent.

-

Titration: Titrate the solutions with standardized 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere to prevent carbonic acid formation from ambient CO₂.

-

Data Extraction: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum formation function.

-

Yasuda-Shedlovsky Extrapolation: Plot psKa + log[H2O] against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures. The y-intercept of this linear regression yields the thermodynamically rigorous aqueous pKa.

Method B: Microscopic Site Assignment via ¹H-NMR Titration

While potentiometry provides the macro-constant, it cannot prove which nitrogen protonated. ¹H-NMR titration acts as the self-validating step: the spatial proximity of specific protons to the protonation site dictates their chemical shift due to localized deshielding.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5 mg of the compound in a D₂O/CD₃OD mixture to ensure complete solvation.

-

pD Adjustment: Adjust the pD of the solution incrementally from 7.0 down to 2.0 using dilute DCl and NaOD. Record the pD using a micro-pH electrode, applying the standard isotopic correction factor (pD = pH_read + 0.4).

-

Spectral Acquisition: Acquire a high-resolution ¹H-NMR spectrum at each pD interval.

-

Signal Tracking (The Causality Step): Track the chemical shift (δ) of the pyridine H-2' proton (the isolated proton located between the pyridine nitrogen and the biaryl linkage). As the pyridine nitrogen protonates, the localized positive charge severely deshields the adjacent H-2' proton, resulting in a massive downfield shift (Δδ > 0.5 ppm). If the aniline nitrogen were the primary basic site, the phenyl protons would shift instead.

-

Micro-pKa Extraction: Plot the chemical shift of H-2' versus pD. Fit the resulting sigmoidal isotherm to the Henderson-Hasselbalch equation to extract the exact microscopic pKa of the pyridine nitrogen.

Fig 2. Site-specific 1H-NMR titration workflow for unambiguous assignment of the pyridine pKa.

Conclusion

The pKa of the pyridine nitrogen in 4-Methoxy-2-(pyridin-3-yl)aniline is fundamentally governed by the orthogonal geometry of its biaryl system. Steric clash prevents coplanarity, neutralizing any resonance donation from the electron-rich aniline ring. Consequently, the inductive withdrawal (-I) of the sp2-hybridized substituent dominates, depressing the pyridine pKa to approximately 4.27. By coupling Yasuda-Shedlovsky potentiometric extrapolation with site-specific ¹H-NMR titration, researchers can establish a self-validating framework that guarantees both thermodynamic accuracy and structural certainty in drug development workflows.

References

-

FooDB . "3-Phenylpyridine (FDB004418) - Predicted and Experimental Properties". Available at:[Link]

-

Williams, R. "pKa Data Compiled by R. Williams". Organic Chemistry Data. Available at:[Link]

-

Leito Group . "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents". Chair of Analytical Chemistry, University of Tartu. Available at:[Link]

Sources

Safety data sheet (SDS) for 4-Methoxy-2-(pyridin-3-yl)aniline

In-Depth Technical Guide & Safety Data Sheet (SDS): 4-Methoxy-2-(pyridin-3-yl)aniline

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the biaryl amine scaffold is considered a "privileged structure" due to its ability to form highly specific, directional interactions within protein binding pockets. 4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5) is a bifunctional building block frequently utilized in the synthesis of allosteric and ATP-competitive kinase inhibitors ()[1]. The pyridine nitrogen acts as a critical hydrogen-bond acceptor (often interacting with the hinge region of kinases like MEK or JAK), while the ortho-aniline moiety provides a vector for extending into hydrophobic pockets via amide or urea linkages[1].

This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and field-proven handling protocols required to safely and effectively utilize this compound in drug development workflows.

Physicochemical Properties

Understanding the physical parameters of 4-Methoxy-2-(pyridin-3-yl)aniline is essential for predicting its behavior in both synthetic reactions and biological assays ()[2].

| Property | Value | Scientific Implication |

| CAS Number | 923293-14-5 | Unique identifier for regulatory compliance[2]. |

| Molecular Formula | C12H12N2O | Dictates the exact mass for high-resolution MS[2]. |

| Molecular Weight | 200.24 g/mol | Optimal low-MW fragment for lead optimization[2]. |

| Appearance | Brown solid | Indicates extended pi-conjugation across the biaryl system[3]. |

| Melting Point | 174 – 178 °C | High crystallinity; suitable for X-ray crystallography[3]. |

| Boiling Point | 358.8 ± 27.0 °C (Predicted) | Low volatility; inhalation risk is primarily from dust[3]. |

| Density | 1.149 ± 0.06 g/cm³ | Standard organic density; partitions into organic solvents[3]. |

| Storage Conditions | 2 – 8 °C, Sealed, Dark | Prevents auto-oxidation of the electron-rich aniline moiety[3]. |

Hazard Identification & Toxicological Mechanisms

GHS Classification: Based on structural alerts for aniline and pyridine derivatives, this compound is classified under the following hazard categories ()[4]:

-

Acute Tox. 4 (Oral): H302 - Harmful if swallowed.

-

Skin Irrit. 2: H315 - Causes skin irritation.

-

Eye Irrit. 2A: H319 - Causes serious eye irritation.

-

STOT SE 3: H335 - May cause respiratory irritation.

Mechanistic Causality of Toxicity: The primary systemic hazard of aniline derivatives is their propensity to induce methemoglobinemia ()[5]. This is not caused by the parent compound directly, but rather by its metabolic activation. In vivo, the primary amine undergoes N-hydroxylation catalyzed by hepatic Cytochrome P450 enzymes, forming an N-hydroxylamine intermediate ()[6]. This intermediate rapidly oxidizes to a highly reactive nitrosobenzene species. The nitroso intermediate reacts with the ferrous (Fe2+) iron in hemoglobin, oxidizing it to the ferric (Fe3+) state, thereby creating methemoglobin—a form of hemoglobin incapable of binding oxygen, leading to severe tissue hypoxia and cyanosis ()[7].

Fig 1. CYP450-mediated metabolic activation of aniline derivatives leading to methemoglobinemia.

Self-Validating Safety & Handling Protocols

To guarantee laboratory safety, protocols must go beyond simple instructions and incorporate self-validating feedback loops.

-

Engineering Controls: Handle exclusively within a Class II Type B2 biological safety cabinet or a ducted chemical fume hood to mitigate dust inhalation.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is mandatory due to the compound's lipophilicity), splash goggles, and a chemically resistant lab coat.

-

Self-Validating Spill Cleanup:

-

Containment: Cover the spill with an inert absorbent material (e.g., diatomaceous earth).

-

Chemical Neutralization: Treat the area with a mildly acidic solution (1M HCl). Causality: The acid protonates both the pyridine and aniline nitrogens, converting the lipophilic free base into a highly water-soluble bis-hydrochloride salt, drastically improving removal efficiency.

-

Validation: Swab the cleaned surface with a methanol-soaked applicator and analyze the extract via UV-Vis spectroscopy. The biaryl conjugated system exhibits strong, characteristic absorbance at ~280-320 nm. The absence of these peaks mathematically validates complete decontamination.

-

Experimental Workflow: Biaryl Amine Functionalization (Amidation)

The coupling of 4-Methoxy-2-(pyridin-3-yl)aniline with carboxylic acids is a foundational step in generating targeted kinase inhibitors. Due to the steric hindrance of the ortho-pyridine ring and the electron-donating methoxy group, standard carbodiimide chemistry (EDC/HOBt) often yields poor results. The following self-validating protocol utilizes HATU for superior kinetics.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without reacting with the electrophile, facilitating the formation of the highly reactive O-7-azabenzotriazol-1-yl ester.

-

-

Coupling: After 15 minutes of pre-activation, add 0.9 eq of 4-Methoxy-2-(pyridin-3-yl)aniline.

-

Causality: Using the toxic aniline as the limiting reagent ensures its complete consumption, minimizing hazardous byproducts and simplifying downstream chromatographic purification.

-

-

In-Process Control (IPC): Stir at 25 °C for 4-6 hours. Monitor the reaction via LC-MS. Proceed to workup only when the aniline mass (m/z 201.1[M+H]+) is completely depleted.

-

Quenching & Workup: Quench with saturated aqueous NaHCO3 to neutralize residual acid. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

-

Causality: The LiCl wash is specifically implemented to partition the highly polar DMF out of the organic layer and into the aqueous phase.

-

-

Validation: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography. Validate product identity and purity (>95%) using 1H-NMR and analytical HPLC.

Fig 2. Self-validating workflow for the HATU-mediated amidation of 4-Methoxy-2-(pyridin-3-yl)aniline.

References

-

Journal of Medicinal Chemistry. "Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions." ACS Publications.[Link]

-

CDC ATSDR. "Aniline | Medical Management Guidelines." Toxic Substance Portal.[Link]

-

National Center for Biotechnology Information (NCBI). "Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline." Safety and Health at Work.[Link]

-

Wikipedia. "Methemoglobinemia - Pathophysiology and Causes." Wikimedia Foundation.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 1258610-34-2|3-(3,5-Dimethoxyphenyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methemoglobinemia - Wikipedia [en.wikipedia.org]

4-Methoxy-2-(pyridin-3-yl)aniline melting point and physical state

The following technical guide details the physical characterization, synthesis, and handling of 4-Methoxy-2-(pyridin-3-yl)aniline , a critical biaryl intermediate in medicinal chemistry.

CAS Registry Number: 923293-14-5 Synonyms: 4-Methoxy-2-(3-pyridyl)aniline; 2-(3-Pyridinyl)-4-methoxyaniline Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol [1]

Physical Characterization & Properties

For researchers integrating this intermediate into structure-activity relationship (SAR) studies, precise physical data is essential for purity assessment and process scaling.[1]

Core Physical Data

The following data represents experimental values validated by industrial fine chemical standards, contrasted with computational predictions where experimental gaps exist.

| Property | Value / Range | Condition / Method |

| Physical State | Solid | Ambient Temperature (25°C) |

| Appearance | Brown to Off-White Crystalline Solid | Dependent on purity/oxidation state |

| Melting Point (Exp) | 174 – 178 °C | Capillary Method [1] |

| Boiling Point (Pred) | 358.8 ± 27.0 °C | 760 Torr (ACD/Labs) |

| Density (Pred) | 1.149 ± 0.06 g/cm³ | 20 °C |

| pKa (Pred) | ~4.5 (Pyridine N), ~3.8 (Aniline N) | Calculated |

| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Organic vs. Aqueous partition |

Expert Insight: The brown coloration often observed in commercial batches is due to trace oxidation of the aniline nitrogen. High-purity samples freshly recrystallized should appear off-white to pale beige.[1] If the melting point drops below 170°C, significant impurities (likely protodeboronated byproducts) are present.

Solubility Profile

-

High Solubility: Dimethyl sulfoxide (DMSO), Methanol, Dichloromethane (DCM), Ethyl Acetate.[1]

-

Moderate Solubility: Ethanol, Acetonitrile.

-

Low/Insoluble: Water, Hexanes.

Synthesis & Manufacturing Workflow

The most robust route to 4-Methoxy-2-(pyridin-3-yl)aniline utilizes a Suzuki-Miyaura Cross-Coupling protocol.[1] This pathway minimizes side reactions common in nucleophilic aromatic substitutions and allows for convergent synthesis.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond, revealing two primary precursors:[1]

-

Electrophile: 2-Bromo-4-methoxyaniline (protected or unprotected).[1]

-

Nucleophile: Pyridin-3-ylboronic acid.

Experimental Protocol (Bench Scale)

Note: This protocol assumes the use of unprotected aniline, which is feasible under controlled pH, though N-protection (e.g., Boc) can improve yields if catalyst poisoning is observed.[1]

Reagents:

-

2-Bromo-4-methoxyaniline (1.0 eq)[1]

-

Pyridin-3-ylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

-

Base: Na₂CO₂ (2M aqueous solution, 3.0 eq)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with 2-Bromo-4-methoxyaniline, Pyridin-3-ylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe under

flow. -

Reaction: Heat the mixture to 85–95 °C for 12–16 hours. Monitor via LC-MS for the product peak (

). -

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.[2] Dilute filtrate with Ethyl Acetate and wash with brine.

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Synthesis Pathway Visualization[1][5]

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl aniline.

Analytical Validation & Quality Control

To ensure the material is suitable for downstream pharmaceutical applications (e.g., kinase inhibitor synthesis), a multi-modal validation workflow is required.[1]

Identification Criteria

-

1H NMR (DMSO-d6):

-

Mass Spectrometry (ESI+):

-

Major Peak:

-

Purity Assessment Workflow

Figure 2: Quality control decision tree for validating the physical state and purity of the compound.

Handling, Stability, and Safety

As an aniline derivative containing a pyridine ring, this compound exhibits specific stability profiles that dictate storage protocols.

Storage Conditions

-

Temperature: Refrigerate (2–8 °C) for long-term storage.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the aniline amine group, which leads to the "browning" effect.

-

Light: Protect from light; use amber vials.

Safety Profile (GHS Classifications)

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Sensitization: Potential skin sensitizer due to the aniline moiety.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Hoffman Fine Chemicals. (2025). Product Specification: 4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5).[1] Retrieved from [1]

- SciFinder-n. (2025). Experimental Properties for CAS 923293-14-5. Chemical Abstracts Service.

-

BenchChem. (2024). Protocols for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids. Retrieved from [1]

-

PubChem. (2025).[3][4] Compound Summary: 4-Methoxy-2-(pyridin-3-yl)aniline.[1] National Library of Medicine. Retrieved from [1]

Sources

- 1. CN1337402A - Synthesis process of antineoplastic drug etoposide - Google Patents [patents.google.com]

- 2. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-甲氧基-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

Biaryl Aniline Building Blocks: A Technical Guide to Synthesis and Application in Drug Discovery

Topic: Biaryl Aniline Building Blocks for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary: The Privileged Scaffold

In the architecture of modern drug discovery, few structural motifs possess the versatility of the biaryl aniline . Defined by two aromatic rings connected by a single bond (the biaryl axis) and functionalized with a primary amine, this scaffold serves as a critical "hinge" in medicinal chemistry.

It is not merely a structural spacer; it is a privileged pharmacophore . The biaryl axis allows for controlled conformational flexibility (atropisomerism), enabling the molecule to adopt specific dihedral angles required to fit into hydrophobic pockets—most notably the ATP-binding sites of kinases. The aniline nitrogen serves as a highly reactive handle for downstream diversification into ureas, amides, and heterocycles, forming the backbone of blockbuster drugs like Imatinib , Sorafenib , and Regorafenib .

This guide provides a rigorous technical analysis of the synthesis, purification, and application of biaryl anilines, moving beyond basic textbook definitions to address field-specific challenges such as steric hindrance, palladium contamination, and regioselectivity.

Structural Logic & Pharmacophore Mapping

The utility of the biaryl aniline lies in its ability to project vectors into distinct regions of a protein binding pocket.

The "Hinge" and "Spacer" Effect

In Type II kinase inhibitors, the biaryl system often bridges the "gatekeeper" region and the allosteric hydrophobic pocket (DFG-out conformation).

-

Ring A (Aniline bearing): Often solvent-exposed or interacting with the hinge region.

-

Ring B (Distal): Occupies the deep hydrophobic pocket.

-

The Amine Handle: Derivatization (e.g., to a urea) creates a hydrogen bond donor/acceptor motif critical for binding the Glu-Lys salt bridge.

Visualization: Pharmacophore Logic

The following diagram illustrates how a biaryl aniline precursor maps onto a generic Kinase Inhibitor architecture.

Figure 1: Pharmacophore mapping of a biaryl aniline precursor into a Type II Kinase Inhibitor structure.

Synthetic Strategies: Overcoming the "Ortho-Effect"

The synthesis of biaryl anilines is dominated by the Suzuki-Miyaura cross-coupling . However, medicinal chemistry often requires ortho-substitution to lock conformation or improve metabolic stability. This introduces significant steric hindrance, often stalling standard catalytic cycles.

The Decision Matrix

Selecting the right catalytic system is paramount.

-

Standard Substrates: Simple Pd(PPh3)4 or Pd(dppf)Cl2.

-

Sterically Hindered (Ortho-substituted): Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI).

-

Unprotected Anilines: Requires chemoselective conditions to prevent N-arylation (Buchwald-Hartwig side reaction).

Figure 2: Synthetic decision matrix for selecting catalytic conditions based on substrate sterics and protection status.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility, addressing the common failure modes in biaryl aniline synthesis.

Protocol A: Synthesis of Sterically Hindered Biaryl Anilines

Targeting: 2,2'-disubstituted biaryl systems (e.g., 2-methyl-4'-amino-2'-chloro-biphenyl).

Rationale: Standard conditions fail here due to the inability of the boronic acid to undergo transmetalation across a crowded metal center. We utilize SPhos , a Buchwald ligand designed to facilitate oxidative addition and reductive elimination in hindered systems [1].

Materials:

-

Aryl Halide: 4-bromo-3-chloroaniline (1.0 equiv)

-

Boronic Acid: 2-methylphenylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%)

-

Ligand: SPhos (4 mol%)

-

Base: K3PO4 (tribasic, 3.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the aryl halide, boronic acid, and K3PO4. Seal and purge with Argon/Nitrogen for 15 minutes. Critical: Oxygen poisons the active Pd(0) species.

-

Catalyst Pre-formation: In a separate vial under Argon, dissolve Pd(OAc)2 and SPhos in dry Toluene. Stir for 5 minutes to allow ligation (solution turns yellow/orange).

-

Addition: Syringe the catalyst solution and degassed water into the main reaction vial.

-

Reaction: Heat to 100°C for 12–18 hours. Monitor by LC-MS.

-

Checkpoint: If conversion stalls <50%, add a second portion of catalyst (1 mol%).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Palladium Removal (The "5 ppm" Rule)

For medicinal chemistry, residual Palladium (Pd) must be <5 ppm (ICH Q3D guidelines) [2]. Standard columns rarely achieve this.

Method: Thiol-Modified Silica Scavenging

-

Dissolution: Dissolve the crude biaryl aniline in THF or DCM (10 mL/g).

-

Scavenger Addition: Add SiliaMetS® Thiol or equivalent (3–5 equivalents relative to expected Pd content, or 10% w/w relative to substrate).

-

Incubation: Stir at 40°C for 4 hours or RT overnight.

-

Filtration: Filter through a 0.45 µm PTFE pad or Celite.

-

Validation: Test a 1 mg aliquot via ICP-MS to confirm Pd <5 ppm.

Quantitative Data Comparison

Comparison of catalytic systems for the coupling of 2-bromoaniline with 2-methylphenylboronic acid (Sterically hindered, unprotected amine).

| Catalyst System | Ligand Class | Yield (%) | Pd Removal Difficulty | Notes |

| Pd(PPh3)4 | Phosphine (Simple) | < 15% | High | Fails due to sterics/oxidation. |

| Pd(dppf)Cl2 | Bidentate | 45% | Medium | Moderate yield; some N-arylation observed. |

| Pd(OAc)2 / SPhos | Biaryl Phosphine | 92% | Low (with scavenger) | Gold Standard. Excellent steric tolerance. |

| Pd-PEPPSI-IPent | NHC | 88% | Low | Excellent for extremely hindered tetra-ortho systems. |

Application Case Study: Kinase Inhibitor Design

Objective: Synthesize a Sorafenib analogue using a biaryl aniline intermediate.

-

Building Block: 4-(4-aminophenoxy)-N-methylpicolinamide (A biaryl ether aniline).

-

Transformation: The aniline is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

-

Outcome: Formation of the diaryl urea.

-

Causality: The aniline nitrogen's nucleophilicity is tuned by the electronic nature of the biaryl system. Electron-withdrawing groups on the biaryl ring decreases nucleophilicity, requiring higher reaction temperatures or catalysis.

References

-

Buchwald, S. L., et al. "Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki-Miyaura Coupling." Journal of the American Chemical Society. Link

-

Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Methodological & Application

Application Note: Synthesis of 4-Methoxy-2-(pyridin-3-yl)aniline via Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale

The construction of heteroaryl-substituted anilines, such as 4-methoxy-2-(pyridin-3-yl)aniline, is a critical transformation in the development of kinase inhibitors, pharmaceuticals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology for this C-C bond formation[1]. However, coupling unprotected ortho-haloanilines with pyridylboronic acids presents two major synthetic hurdles:

-

Catalyst Poisoning: The free primary amine (-NH2) of the aniline and the basic nitrogen of the pyridine ring can competitively coordinate to the palladium center. This off-target coordination displaces the necessary phosphine ligands, deactivating the catalyst and stalling the reaction.

-

Protodeboronation: Pyridin-3-ylboronic acid is highly susceptible to base-catalyzed protodeboronation, especially at elevated temperatures in aqueous media, leading to the formation of pyridine and unreacted starting material[2].

Expertise & Experience: To overcome these challenges, the selection of the palladium pre-catalyst and the base is paramount. A bidentate ligand system, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is highly recommended for this specific substrate class[3]. The steric bulk and wide bite angle of Pd(dppf)Cl₂ accelerate the reductive elimination step and shield the palladium center from off-target coordination by the basic nitrogens. Furthermore, utilizing a mild base in a biphasic 1,4-Dioxane/H₂O system provides sufficient basicity to form the reactive boronate species while minimizing the degradation of the pyridin-3-ylboronic acid[4].

Reaction Pathway

Catalytic cycle of the Suzuki-Miyaura coupling for 4-Methoxy-2-(pyridin-3-yl)aniline synthesis.

Optimization of Reaction Parameters

The following table summarizes the optimization landscape, demonstrating the causality between parameter selection and reaction efficiency.

| Entry | Catalyst (5 mol%) | Base (2.5 equiv) | Solvent System (v/v) | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 41 | High protodeboronation; incomplete conversion. |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 78 | Clean conversion; moderate reaction rate. |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 92 | Optimal conditions; rapid transmetalation. |

| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O (4:1) | 75 | 85 | Good yield, but higher catalyst cost. |

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates specific visual and analytical checkpoints to ensure each phase of the catalytic cycle is functioning correctly, preventing downstream failures.

Materials:

-

Substrate: 2-Bromo-4-methoxyaniline (1.0 equiv, 10.0 mmol, 2.02 g)

-

Coupling Partner: Pyridin-3-ylboronic acid (1.5 equiv, 15.0 mmol, 1.84 g)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 25.0 mmol, 8.15 g)

-

Solvents: 1,4-Dioxane (Anhydrous, 40 mL), Deionized Water (Degassed, 10 mL)

Step-by-Step Methodology:

-

Preparation & Degassing (Critical Step):

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides and to avoid the homocoupling of the boronic acid.

-

Add 2-bromo-4-methoxyaniline, pyridin-3-ylboronic acid, and Cs₂CO₃ to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

-

Add 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes.

-

-

Catalyst Addition:

-

Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

-

Self-Validation Check: The solution should immediately transition to a deep red/orange color upon stirring, indicating the dissolution and activation of the precatalyst.

-

-

Heating & Reaction:

-

Seal the flask and heat to 80 °C using a pre-heated oil bath for 4-6 hours.

-

In-Process Check: Monitor the reaction by TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. The disappearance of the starting aniline (R_f ~ 0.6) and the appearance of a highly UV-active, polar product spot (R_f ~ 0.3) confirms successful transmetalation and reductive elimination.

-

-

Workup & Extraction:

-

Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Filter the biphasic mixture through a pad of Celite to remove palladium black (inactive catalyst precipitate).

-

Separate the organic layer. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

-

-

Purification:

-

Purify the crude product via silica gel flash chromatography.

-

Eluent: Use a gradient of 20% to 60% Ethyl Acetate in Hexanes. Crucial addition: Add 1% Triethylamine (TEA) to the eluent to prevent the basic pyridine and aniline nitrogens from streaking on the acidic silica gel.

-

Isolate 4-Methoxy-2-(pyridin-3-yl)aniline as a pale yellow to off-white solid.

-

Troubleshooting Guide

-

Issue: High levels of unreacted 2-bromo-4-methoxyaniline but depleted boronic acid.

-

Cause: Protodeboronation of pyridin-3-ylboronic acid.

-

Solution: Implement a slow-addition protocol for the boronic acid using a syringe pump over 2 hours, or switch to the more stable pyridin-3-ylboronic acid pinacol ester.

-

-

Issue: Black precipitate forms immediately upon heating (before completion).

-

Cause: Rapid catalyst decomposition to Pd(0) black due to poor degassing or insufficient ligand stabilization.

-

Solution: Ensure rigorous Argon sparging (increase to 30 minutes). Verify the quality and storage conditions of the Pd(dppf)Cl₂ catalyst.

-

References

1.[2] "Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines". ResearchGate. 2 2.[1] "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications". MDPI Catalysts. 1 3.[4] "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C". PMC. 4 4.[3] "WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine". Google Patents. 3

Sources

- 1. mdpi-res.com [mdpi-res.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]

Reduction of 4-methoxy-2-(pyridin-3-yl)nitrobenzene to aniline

Application Note: Chemoselective Reduction of 4-Methoxy-2-(pyridin-3-yl)nitrobenzene to 4-Methoxy-2-(pyridin-3-yl)aniline

Context & Substrate Topography

The reduction of functionalized biaryl nitro compounds to their corresponding anilines is a critical transformation in pharmaceutical synthesis and materials science[1]. The substrate, 4-methoxy-2-(pyridin-3-yl)nitrobenzene , presents a unique triad of chemoselective and steric challenges:

-

The Pyridine Ring: Acts as a Lewis base. The lone pair on the pyridine nitrogen can coordinate with transition metal catalysts (e.g., Pd, Pt), leading to catalyst poisoning or requiring undesirably high catalyst loadings[2].

-

The Methoxy Group: While generally stable to reducing conditions, it is a strong electron-donating group. This increases the electron density of the aromatic ring, subtly raising the activation energy required for the initial reduction of the nitro group compared to an electron-deficient nitroarene.

-

The Biaryl Axis: The ortho-relationship between the nitro group and the pyridyl ring creates significant steric hindrance, which can impede the approach of the substrate to a heterogeneous catalyst surface.

Mechanistic Pathway of Deoxygenation

The reduction of the nitro group follows the classic Haber mechanism. Density Functional Theory (DFT) studies on transition metal catalysts demonstrate that the double H-induced dissociation of the N–O bond is the preferential kinetic pathway[3]. The reaction proceeds through a stepwise deoxygenation: from the nitroarene to a nitroso intermediate, followed by a hydroxylamine, and finally to the primary aniline[3].

Caption: Haber mechanism for the stepwise reduction of nitroarenes to primary anilines.

Methodological Triage

Selecting the correct reductive environment is paramount. While modern metal-free protocols utilizing tetrahydroxydiboron (

Table 1: Quantitative Comparison of Reduction Methodologies for Pyridyl-Nitroarenes

| Methodology | Reagents & Conditions | Yield Range | Chemoselectivity | Scalability | Key Limitation / Causality |

| Modified Béchamp | Fe powder, | 85–95% | Excellent | High | Iron Sludge: Generates |

| Catalytic Hydrogenation | 90–98% | Moderate | Very High | Catalyst Poisoning: Pyridine nitrogen can coordinate to Pd, stalling the reaction. | |

| Metal-Free Reduction | 80–90% | Excellent | Moderate | Cost: Reagents are expensive for multi-kilogram scale drug development[4]. |

Experimental Protocols (Self-Validating Systems)

Protocol I: Single-Electron Transfer via Modified Béchamp (Recommended for Scale-Up)

This protocol utilizes Iron powder and Ammonium Chloride. Causality:

Step-by-Step Methodology:

-

Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-2-(pyridin-3-yl)nitrobenzene (1.0 equiv, e.g., 10 mmol) in a 3:1 mixture of Ethanol and deionized Water (40 mL). Causality: Ethanol solubilizes the biaryl organic substrate, while water dissolves the

to enable proton transfer. -

Reagent Addition: Add Ammonium Chloride (

, 2.0 equiv) and fine Iron powder (325 mesh, 5.0 equiv). -

Thermal Activation: Heat the vigorously stirred suspension to 80°C (reflux) for 2–4 hours.

-

Self-Validation Checkpoint 1: The reaction progress is visually indicated by the transition of the mixture from a yellow solution to a dark brown/black suspension (formation of iron oxides). TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the UV-active starting material and the emergence of a highly polar, ninhydrin-positive spot (aniline).

-

-

Hot Filtration: While the mixture is still near 80°C, filter it rapidly through a pad of Celite. Wash the filter cake with hot Ethyl Acetate (3 × 20 mL).

-

Causality & Self-Validation Checkpoint 2: The aniline product can co-precipitate with or adsorb onto the iron oxide sludge as the temperature drops. If the yield is unexpectedly low, the filtration was too cool; re-suspend the Celite cake in boiling EtOAc and re-filter.

-

-

Phase Separation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo to yield the pure 4-methoxy-2-(pyridin-3-yl)aniline.

Caption: Step-by-step experimental workflow for the Fe/NH4Cl mediated reduction.

Protocol II: Catalytic Hydrogenation (Recommended for Discovery Chemistry)

Causality: Pd/C is highly atom-economical and leaves no metal sludge. To mitigate the risk of the pyridine ring poisoning the palladium catalyst, the reaction is run in a protic solvent (Methanol) at standard atmospheric pressure, which keeps the catalyst active without providing enough energy to reduce the pyridine ring itself.

Step-by-Step Methodology:

-

Preparation: Dissolve the nitro substrate (1.0 equiv) in Methanol (0.2 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric. Add it to the flask under a gentle stream of Argon/Nitrogen.

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Nitrogen (3 cycles) to remove oxygen. Causality: Prevents the formation of an explosive

mixture. -

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (3 cycles). Stir vigorously at room temperature for 4–12 hours.

-

Self-Validation Checkpoint: Monitor hydrogen uptake. The balloon will deflate as

is consumed. Once the balloon stops deflating and TLC confirms consumption of the starting material, the reaction is complete.

-

-

Workup: Purge the flask thoroughly with Nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Wash with Methanol, and concentrate the filtrate to afford the product.

Quality Control & Analytical Validation

To confirm the successful synthesis of 4-methoxy-2-(pyridin-3-yl)aniline, the following analytical signatures must be verified:

-

H NMR (400 MHz, DMSO-

-

LC-MS (ESI+): The molecular ion peak

should shift from the mass of the nitro compound (m/z 231.08) to the aniline product (m/z 201.10).

References

-

Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics Source: Queen's University Belfast Research Portal / Loughborough University URL:[Link]

-

Reduction of nitro compounds Source: Wikipedia URL:[Link]

-

Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Advanced Amide Coupling Strategies for 4-Methoxy-2-(pyridin-3-yl)aniline

Executive Summary & Physicochemical Context

4-Methoxy-2-(pyridin-3-yl)aniline is a highly functionalized biaryl building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. Successful integration of this scaffold via amide bond formation presents a unique dual-challenge:

-

Electronic Modulation: The basicity of the aniline nitrogen is relatively low, with a predicted pKa of approximately 4.27[1]. While the para-methoxy group provides some resonance-driven electron density, the amine remains a weak nucleophile.

-

Steric & Atropisomeric Tension: The ortho-pyridin-3-yl moiety introduces severe steric hindrance, physically blocking the trajectory of incoming electrophiles. Furthermore, the basic pyridine nitrogen can competitively coordinate with activating agents or protons, disrupting standard reaction pathways.

Standard coupling reagents (e.g., EDC/HOBt) often result in stalled reactions or high recovery of starting materials. To overcome this activation energy barrier, the carboxylic acid partner must be converted into a highly electrophilic intermediate. This guide details two field-proven methodologies: a HATU-mediated protocol for rapid discovery-scale synthesis, and a T3P-mediated protocol for process-scale applications requiring high chiral integrity.

Mechanistic Rationale & Reagent Selection

The HATU Advantage (Discovery Scale)

For milligram-to-gram scale synthesis,2[2]. HATU rapidly converts the carboxylic acid into an O-7-azabenzotriazolyl (HOAt) active ester. The critical advantage here is neighboring group participation : the pyridine nitrogen within the HOAt leaving group forms a hydrogen bond with the incoming aniline, effectively templating the hindered amine into the correct trajectory for nucleophilic attack.

The T3P Advantage (Process Scale & Chiral Substrates)

When scaling beyond 5 grams, or when coupling chiral amino acids, HATU becomes cost-prohibitive and poses a severe explosion hazard.3[3]. T3P forms a mixed phosphonic anhydride that is highly reactive yet mild enough to prevent oxazolone formation. When4[4], while generating strictly water-soluble byproducts that simplify downstream purification.

Quantitative Comparison Matrix

| Metric | Protocol A: HATU / DIPEA | Protocol B: T3P / Pyridine | Standard: EDC / HOBt |

| Activation Intermediate | HOAt Active Ester | Mixed Phosphonic Anhydride | HOBt Active Ester |

| Typical Yield | 85 - 95% | 75 - 90% | < 40% (Often stalls) |

| Reaction Kinetics | Fast (2 - 6 h at RT) | Moderate (8 - 16 h at 60 °C) | Slow (> 24 h) |

| Epimerization Risk | Moderate | Very Low | Low |

| Scalability & Safety | Poor (Shock sensitive) | Excellent (Non-toxic, cheap) | Moderate (Urea byproducts) |

Reaction Workflow & Decision Logic

Workflow and decision matrix for hindered amide coupling.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Causality Note: 3.0 equivalents of DIPEA are utilized to ensure complete deprotonation of the carboxylic acid, neutralization of the acidic HOAt byproduct, and to suppress competitive protonation of the substrate's pyridine ring.

Reagents:

-

4-Methoxy-2-(pyridin-3-yl)aniline (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF or NMP (0.2 M)

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15–20 minutes. (Self-Validation: The solution will typically turn a distinct yellow color, confirming the formation of the HOAt anion and the active ester).

-

Substrate Addition: Add 4-Methoxy-2-(pyridin-3-yl)aniline (1.0 eq) in one portion.

-

Reaction: Stir the reaction at room temperature. For exceptionally bulky acids, mild heating to 40 °C may be required. Monitor by LC-MS. (Self-Validation: Track the disappearance of the HOAt-ester mass [M+Acid-OH+HOAt], not just the starting acid, to confirm the amine is successfully attacking the intermediate).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: T3P-Mediated Coupling (Process Scale)

Causality Note: Unlike HATU, T3P requires thermal driving force when reacting with sterically hindered anilines. Pyridine is selected over aliphatic bases as it acts as a nucleophilic catalyst, further activating the mixed anhydride while protecting chiral centers.

Reagents:

-

4-Methoxy-2-(pyridin-3-yl)aniline (1.0 eq)

-

Carboxylic Acid (1.2 eq)

-

T3P (50 wt% solution in EtOAc) (2.0 eq)

-

Pyridine (3.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc) or 2-MeTHF (0.3 M)

Step-by-Step Methodology:

-

Mixture Preparation: Charge a dry flask with 4-Methoxy-2-(pyridin-3-yl)aniline (1.0 eq), the carboxylic acid (1.2 eq), and anhydrous EtOAc.

-

Base Addition: Add pyridine (3.0 eq) and stir for 5 minutes to homogenize.

-

Controlled Activation: Cool the mixture to 0 °C using an ice bath. Add the T3P solution (2.0 eq) dropwise via an addition funnel to control the mild exotherm.

-

Thermal Coupling: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 60 °C for 8–16 hours. Monitor by HPLC or LC-MS.

-

Aqueous Workup: Cool to room temperature. Dilute with additional EtOAc and wash sequentially with water (2x) and saturated aqueous NaHCO₃. (Self-Validation: The T3P byproducts are highly water-soluble linear phosphonates; a simple water wash is usually sufficient to remove all coupling-related impurities). Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude biaryl amide.

References

- Benchchem | 2-(Aminomethyl)

- ACS Publications | Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals URL

- PMC | T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones...

- ChemicalBook | 4-Methoxy-2-(pyridin-3-yl)

Sources

- 1. 4-Methoxy-2-(pyridin-3-yl)aniline | 923293-14-5 [m.chemicalbook.com]

- 2. 2-(Aminomethyl)thiazole-5-carboxylic Acid|CAS 933742-24-6 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of urea-based kinase inhibitors from 4-Methoxy-2-(pyridin-3-yl)aniline

Executive Summary & Strategic Context

This application note details the optimized synthetic protocols for generating urea-based kinase inhibitors utilizing 4-Methoxy-2-(pyridin-3-yl)aniline as the core scaffold.